molecular formula C10H14N2O2 B8130223 (R)-1-(1-(4-Methoxyphenyl)ethyl)urea

(R)-1-(1-(4-Methoxyphenyl)ethyl)urea

Cat. No.: B8130223
M. Wt: 194.23 g/mol
InChI Key: IDUJJJCQJFKSCQ-SSDOTTSWSA-N
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Description

®-1-(1-(4-Methoxyphenyl)ethyl)urea is an organic compound that belongs to the class of ureas It features a methoxyphenyl group attached to an ethyl chain, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(1-(4-Methoxyphenyl)ethyl)urea typically involves the reaction of ®-1-(4-Methoxyphenyl)ethylamine with an isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired urea derivative.

Industrial Production Methods: On an industrial scale, the production of ®-1-(1-(4-Methoxyphenyl)ethyl)urea can be achieved through a similar synthetic route. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-1-(1-(4-Methoxyphenyl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of ®-1-(1-(4-Hydroxyphenyl)ethyl)urea.

    Reduction: The urea moiety can be reduced to form the corresponding amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products Formed:

    Oxidation: ®-1-(1-(4-Hydroxyphenyl)ethyl)urea.

    Reduction: ®-1-(1-(4-Methoxyphenyl)ethyl)amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

®-1-(1-(4-Methoxyphenyl)ethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including its use as an enzyme inhibitor.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(1-(4-Methoxyphenyl)ethyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-1-(1-(4-Hydroxyphenyl)ethyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

    ®-1-(1-(4-Methylphenyl)ethyl)urea: Similar structure but with a methyl group instead of a methoxy group.

    ®-1-(1-(4-Chlorophenyl)ethyl)urea: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: ®-1-(1-(4-Methoxyphenyl)ethyl)urea is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can also affect the compound’s solubility and overall chemical properties, making it distinct from its analogs.

Properties

IUPAC Name

[(1R)-1-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(12-10(11)13)8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H3,11,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUJJJCQJFKSCQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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